3-methyl-2-[4-(2,5,6-trimethylpyrimidin-4-yl)piperazin-1-yl]-3,4-dihydroquinazolin-4-one
Description
3-methyl-2-[4-(2,5,6-trimethylpyrimidin-4-yl)piperazin-1-yl]-3,4-dihydroquinazolin-4-one is a heterocyclic compound featuring a dihydroquinazolinone core linked to a piperazine-substituted trimethylpyrimidine moiety. Its structural complexity arises from the fusion of two pharmacologically relevant scaffolds: the quinazolinone ring (known for kinase inhibition and CNS activity) and the pyrimidine-piperazine system (commonly associated with receptor modulation, e.g., serotonin or cannabinoid receptors).
Propriétés
IUPAC Name |
3-methyl-2-[4-(2,5,6-trimethylpyrimidin-4-yl)piperazin-1-yl]quinazolin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N6O/c1-13-14(2)21-15(3)22-18(13)25-9-11-26(12-10-25)20-23-17-8-6-5-7-16(17)19(27)24(20)4/h5-8H,9-12H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLVKUPRENVXJDP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(N=C1N2CCN(CC2)C3=NC4=CC=CC=C4C(=O)N3C)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N6O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Activité Biologique
3-Methyl-2-[4-(2,5,6-trimethylpyrimidin-4-yl)piperazin-1-yl]-3,4-dihydroquinazolin-4-one is a synthetic compound that has garnered attention due to its potential therapeutic applications. This compound is characterized by a complex structure that includes a quinazoline core and piperazine moiety, which are known to enhance biological activity. This article reviews the biological activity of this compound, highlighting relevant research findings, case studies, and data tables.
Chemical Structure and Properties
The molecular formula of 3-methyl-2-[4-(2,5,6-trimethylpyrimidin-4-yl)piperazin-1-yl]-3,4-dihydroquinazolin-4-one is . Its unique structure contributes to its diverse biological activities.
Biological Activity Overview
Research indicates that compounds with similar structural features often exhibit a range of biological activities including:
- Antitumor Activity : Compounds in the quinazoline family have been extensively studied for their anticancer properties. The presence of the piperazine and pyrimidine moieties may enhance their efficacy against various cancer cell lines.
- Antimicrobial Activity : Some derivatives of quinazoline compounds have shown significant antimicrobial properties, making them candidates for further exploration in treating infectious diseases.
Case Studies and Research Findings
-
Antitumor Activity :
- A study conducted on related quinazoline derivatives demonstrated their ability to inhibit cell proliferation in various cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) cells. The results indicated that these compounds could induce apoptosis and inhibit tumor growth effectively .
- Antimicrobial Properties :
-
In Silico Studies :
- Molecular docking studies have been utilized to predict the binding affinity of 3-methyl-2-[4-(2,5,6-trimethylpyrimidin-4-yl)piperazin-1-yl]-3,4-dihydroquinazolin-4-one to various biological targets. These studies suggest that the compound may interact effectively with proteins involved in cancer progression and microbial resistance mechanisms .
Data Tables
Applications De Recherche Scientifique
Medicinal Chemistry
This compound is being investigated for its potential as an antipsychotic agent due to its interaction with neurotransmitter receptors. Specifically, studies suggest it may modulate dopamine and serotonin pathways, which are critical in the treatment of schizophrenia and other psychiatric disorders .
Pharmacology
Research indicates that 3-methyl-2-[4-(2,5,6-trimethylpyrimidin-4-yl)piperazin-1-yl]-3,4-dihydroquinazolin-4-one exhibits antimicrobial and antiviral properties . Its effectiveness against various pathogens is under evaluation, making it a candidate for developing new antimicrobial agents.
Biological Research
The compound has shown promise in studies related to neuroprotection and anti-inflammatory activities . It may provide therapeutic benefits in conditions associated with neurodegeneration and chronic inflammation .
Case Studies and Research Findings
Potential for Future Research
Given its diverse applications, further research is warranted to explore:
- The full spectrum of its pharmacological effects.
- Its interactions at the molecular level with various receptors.
- Long-term efficacy and safety profiles in clinical settings.
Comparaison Avec Des Composés Similaires
BK13639: 3-methyl-2-[4-(pyridazin-3-yl)piperazin-1-yl]-3,4-dihydroquinazolin-4-one
- Key Differences : Replaces the 2,5,6-trimethylpyrimidin-4-yl group with a pyridazin-3-yl substituent.
- Impact : Pyridazine lacks the methyl groups of pyrimidine, reducing steric bulk and altering electronic properties. This may enhance solubility but decrease lipophilicity and membrane permeability compared to the target compound .
- Molecular Weight : 322.36 g/mol (vs. higher molecular weight for the trimethylpyrimidine analogue due to additional methyl groups) .
Triazine-Piperazine Derivatives (e.g., N-cyclopentyl-4-ethoxy-6-(piperazin-1-yl)-1,3,5-triazin-2-amine)
- Key Differences: Features a triazine core instead of dihydroquinazolinone. The ethoxy and cyclopentylamino groups introduce distinct hydrogen-bonding capabilities.
- Functional Relevance: Triazine derivatives in are associated with cannabinoid receptor modulation, suggesting the target compound’s pyrimidine-piperazine system may share similar receptor-binding profiles .
- Purity : Reported purity of 100% for triazine derivatives highlights robust synthetic protocols, which could inform optimization strategies for the target compound .
Functional Analogues with Pyrazolopyrimidine Cores
Compounds such as 4-imino-1-p-tolyl-1,4-dihydropyrazolo[3,4-d]pyrimidin-5-ylamine () exhibit pyrazolopyrimidine scaffolds but lack the piperazine linkage.
- Substituent Effects : The p-tolyl group in enhances aromatic interactions, whereas the target compound’s trimethylpyrimidine group may prioritize hydrophobic binding .
Coumarin-Containing Pyrimidine Derivatives
Compounds like 4i and 4j () incorporate coumarin and tetrazole moieties alongside pyrimidine.
- Synthetic Complexity : The tetrazole ring in adds synthetic challenges compared to the straightforward piperazine linkage in the target compound .
Tabulated Comparison of Key Compounds
*Estimated based on structural analogy to BK13639 .
Research Findings and Implications
- Synthetic Feasibility : Piperazine-linked compounds (e.g., ) demonstrate high purity (>97%), suggesting reliable methods for assembling the target compound’s piperazine-pyrimidine segment .
- Stability Advantage: The dihydroquinazolinone core likely resists isomerization observed in pyrazolotriazolopyrimidines (), favoring in vivo stability .
Featured Recommendations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
